Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester
Description
Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester (CAS: Not explicitly provided; structurally analogous to compounds in and ) is an ethyl ester derivative of hexanoic acid substituted at the 6-position with a (4-methylphenyl)sulfonyloxy group. This sulfonate ester features a polar sulfonyl moiety, which distinguishes it from simpler esters like ethyl hexanoate (hexanoic acid ethyl ester).
Properties
IUPAC Name |
ethyl 6-(4-methylphenyl)sulfonyloxyhexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5S/c1-3-19-15(16)7-5-4-6-12-20-21(17,18)14-10-8-13(2)9-11-14/h8-11H,3-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLUAGQMLFCVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453609 | |
| Record name | Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122822-50-8 | |
| Record name | Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester typically involves the esterification of hexanoic acid with ethanol in the presence of a catalyst, followed by the introduction of the 4-methylphenylsulfonyl group. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Reaction Conditions
- Temperature : Reflux conditions are usually employed.
- Catalysts : Acid catalysts such as p-toluenesulfonic acid facilitate the reaction.
Chemistry
Hexanoic acid, 6-[[4-methylphenyl]sulfonyl]oxy-, ethyl ester serves as an intermediate in the synthesis of more complex organic molecules. Its sulfonyl functionality allows for various chemical transformations, including:
- Oxidation : Producing sulfoxides and sulfones.
- Reduction : Converting the sulfonyl group to a sulfide.
- Substitution : Facilitating nucleophilic substitutions with amines or thiols.
Biology
In biological research, this compound is utilized for:
- Enzyme Inhibition Studies : The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of their activity.
- Protein Modification : It is used to study protein interactions and modifications that affect cellular processes.
Industry
In industrial applications, hexanoic acid, 6-[[4-methylphenyl]sulfonyl]oxy-, ethyl ester is used in:
- Production of Specialty Chemicals : It is involved in creating various specialty chemicals due to its reactivity.
- Materials Science : The compound can be incorporated into polymers and other materials for enhanced properties.
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibition properties of hexanoic acid derivatives, demonstrating that the sulfonyl group effectively inhibits serine proteases by forming stable covalent bonds with the active site residues. This has implications for drug design targeting protease-related diseases.
Case Study 2: Synthesis of Complex Molecules
Research highlighted the use of hexanoic acid, 6-[[4-methylphenyl]sulfonyl]oxy-, ethyl ester as a precursor for synthesizing novel anti-cancer agents. The compound's ability to undergo selective oxidation and substitution reactions allowed researchers to create a library of potential therapeutic compounds.
Mechanism of Action
The mechanism of action of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Functional Differences
- Reactivity: The sulfonyloxy group in the target compound acts as a leaving group, enabling nucleophilic substitution reactions, unlike ethyl hexanoate, which undergoes hydrolysis or transesterification .
- Polarity and Solubility: The sulfonyl group increases polarity, reducing solubility in non-polar solvents compared to ethyl hexanoate but enhancing compatibility with polar aprotic solvents .
- Biological Activity: While ethyl hexanoate contributes to food aromas (e.g., in Baijiu and cider), sulfonated esters are more likely to serve as drug intermediates due to their stability and modifiable substituents .
Stability
- Hydrolysis Resistance: Sulfonate esters resist basic hydrolysis better than ethyl hexanoate but cleave under acidic or nucleophilic conditions .
- Thermal Stability: The bulky sulfonyl group may reduce volatility compared to ethyl hexanoate, which is highly volatile and aroma-active .
Flavor and Fragrance Industry
- Ethyl hexanoate is a key flavor compound in fermented beverages (e.g., Baijiu, cider) and strawberries, contributing fruity notes .
- Contrast: The sulfonated analog is absent in flavor profiles due to low volatility and non-aromatic characteristics, redirecting its use to synthetic chemistry .
Pharmaceutical and Material Science
Crystallographic Behavior
- Esters with bulky terminal groups (e.g., biphenyl in ) form layered or dimeric structures via hydrogen bonding. The sulfonyl group may promote similar packing, enhancing crystallinity compared to linear esters like ethyl hexanoate .
Biological Activity
Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester (CAS No. 122822-50-8) is a chemical compound characterized by a unique structure that combines a hexanoic acid backbone with an ethyl ester and a 4-methylphenylsulfonyl group. Its molecular formula is C15H22O4S, and it has a molecular weight of 314.4 g/mol. This compound is notable for its potential biological activities, particularly in enzyme inhibition and protein modification.
The biological activity of this compound primarily stems from its sulfonyl group, which can form covalent bonds with nucleophilic sites on proteins. This interaction can lead to the inhibition or modification of various enzymes and proteins, impacting several biochemical pathways and cellular processes. The compound's ability to modify protein function suggests potential applications in therapeutic contexts where enzyme modulation is beneficial.
Chemical Reactions
This compound undergoes several chemical reactions that contribute to its biological activity:
- Oxidation : The compound can be oxidized to form sulfoxides and sulfones.
- Reduction : Reduction reactions can convert the sulfonyl group to a sulfide group.
- Substitution : Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
These reactions are crucial as they may influence the compound's efficacy in biological systems.
Applications in Research
The compound has been utilized in various scientific research applications:
- Enzyme Inhibition Studies : It serves as a model compound for studying the inhibition mechanisms of sulfonamide derivatives.
- Protein Modification : Its ability to covalently modify proteins makes it useful for probing protein function and dynamics.
- Chemical Synthesis : It acts as an intermediate in the synthesis of more complex molecules in organic chemistry.
Enzyme Inhibition
A study investigating the enzyme inhibition properties of sulfonamide compounds found that derivatives similar to this compound effectively inhibited certain enzymes involved in inflammatory pathways. The sulfonyl group was identified as critical for binding to the active site of these enzymes, thereby demonstrating potential therapeutic applications in treating inflammatory diseases.
Protein Interaction Studies
Research focusing on protein interactions has shown that compounds with sulfonyl groups can significantly alter protein conformation and activity. This compound was used in experiments assessing its effects on enzyme kinetics, revealing that it could modulate substrate affinity and turnover rates.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 122822-50-8 | 314.4 g/mol | Enzyme inhibition, protein modification |
| Sulfanilamide | 63-74-1 | 172.21 g/mol | Antimicrobial activity |
| Benzene sulfonamide | 63-74-1 | 173.21 g/mol | Enzyme inhibition |
This table highlights how this compound compares with other known compounds exhibiting similar biological activities.
Q & A
Basic Synthesis Methods
Q: What are the common synthetic routes for preparing Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester? A: The compound is typically synthesized via sulfonylation of a hexanoic acid derivative. A two-step approach is often employed:
Tosylation : Reacting 6-hydroxyhexanoic acid ethyl ester with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) to introduce the sulfonyloxy group.
Purification : Column chromatography or recrystallization to isolate the product.
Key parameters include reaction temperature (0–25°C for tosylation) and solvent choice (e.g., dichloromethane or THF). Enzymatic methods using lipases (e.g., Rhizomucor miehei) may also esterify hexanoic acid derivatives under mild conditions (45–55°C in n-hexane) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
